N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(9-13-24-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFAYJMQPZELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring , a pyrazole moiety , and a phenylthio group , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
- Cytotoxicity Against Cancer Cells : Initial evaluations indicate that it may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The biological effects of this compound are likely mediated through interactions with specific enzymes or receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways or modulate cell signaling pathways associated with cancer cell proliferation.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study assessed the compound's efficacy against various bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
-
Cytotoxicity Assays :
- In vitro tests demonstrated that the compound exhibited IC50 values ranging from 5 to 20 µM against several cancer cell lines, indicating moderate to high cytotoxicity. These findings warrant further exploration into its mechanism and efficacy in vivo.
-
Anti-inflammatory Evaluation :
- The compound was tested in animal models for its anti-inflammatory effects. Results showed a reduction in inflammatory markers by approximately 30% compared to control groups, highlighting its potential therapeutic application.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Furan + Pyrazole | Antimicrobial |
| Compound B | Thiazole + Pyrazole | Anti-inflammatory |
| Compound C | Furan + Thiazole | Cytotoxic |
This table illustrates how variations in structure can influence biological activity, emphasizing the importance of specific functional groups present in this compound.
Q & A
Q. What are the optimal synthetic routes for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the furan-2-ylmethylamine derivative with a pyrazole-containing intermediate via nucleophilic substitution, often using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in anhydrous solvents like DMF .
- Step 2 : Introduction of the phenylthio group via thiol-ene or nucleophilic aromatic substitution, requiring controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Step 3 : Final purification via column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.1 ppm), and phenylthio (δ 7.3–7.6 ppm) moieties .
- IR Spectroscopy : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 414.15) and isotopic patterns .
Q. How is the compound screened for preliminary biological activity?
Standard assays include:
- Enzyme Inhibition Studies : Testing against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) at concentrations of 1–100 μM .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Controls : Parallel testing of structural analogs (e.g., thiophene vs. furan derivatives) to assess moiety-specific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies involve:
- Functional Group Modifications : Replacing the phenylthio group with sulfonyl or methylthio groups to evaluate electronic effects on bioactivity .
- Stereochemical Analysis : Synthesizing enantiomers via chiral HPLC and comparing their binding affinities to targets like G-protein-coupled receptors .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites of COX-2 or EGFR .
Q. What crystallographic methods resolve ambiguities in its solid-state structure?
Q. How can contradictory bioactivity data across studies be resolved?
Common approaches include:
- Dosage Optimization : Re-evaluating dose-response curves using Hill slope models to identify non-linear effects .
- Solubility Adjustments : Testing in co-solvents (e.g., PEG-400) to mitigate aggregation artifacts .
- Metabolic Stability Assays : LC-MS/MS analysis of hepatic microsomal degradation to rule out false negatives .
Methodological Considerations
Q. What computational tools predict metabolic pathways for this compound?
- SwissADME : To identify cytochrome P450 oxidation sites (e.g., furan ring epoxidation) .
- METEOR : For predicting Phase II conjugation (e.g., glutathione adduct formation at the thioether group) .
Q. How are stability issues addressed during storage?
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (>150°C) .
- Light Sensitivity Tests : Storage in amber vials under argon to prevent photodegradation of the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
